molecular formula C20H26FN5 B6058652 N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine

N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine

Cat. No.: B6058652
M. Wt: 355.5 g/mol
InChI Key: DMVXWDLHQBMQSE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine backbone: Provides a planar, aromatic scaffold for intermolecular interactions.
  • 2,5-Dimethyl groups: Steric modifiers that influence conformational flexibility.
  • N,N-Diethyl-ethane-1,2-diamine side chain: A flexible aliphatic chain with terminal diethyl groups, likely affecting solubility and pharmacokinetics.

Properties

IUPAC Name

N',N'-diethyl-N-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5/c1-5-25(6-2)12-11-22-18-13-14(3)23-20-19(15(4)24-26(18)20)16-7-9-17(21)10-8-16/h7-10,13,22H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVXWDLHQBMQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-fluorophenyl group: This step typically involves a substitution reaction where a fluorophenyl group is introduced onto the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the diethylamine moieties: This final step involves the reaction of the intermediate compound with diethylamine under suitable conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key differences among pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents on Pyrazolo[1,5-a]pyrimidine Core Diamine Side Chain Molecular Weight Key Properties/Applications Evidence Source
Target Compound 3-(4-Fluorophenyl), 2,5-dimethyl N,N-Diethyl-ethane-1,2-diamine ~388.4 (calc.) Not explicitly stated; CNS targets? N/A
N′-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine 3-(4-Chlorophenyl), 2,5-dimethyl N,N-Dimethyl-ethane-1,2-diamine 343.86 Higher lipophilicity (Cl vs. F)
MPZP (CRF1 antagonist) 3-(4-Methoxy-2-methylphenyl), 2,5-dimethyl N,N-Bis(2-methoxyethyl)amine ~450 (est.) CNS activity; CRF1 receptor blockade
N',N'-Dimethyl-N-(2-methyl-3-phenyl-5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine 3-Phenyl, 2-methyl, 5-isopropyl N,N-Dimethyl-ethane-1,2-diamine 337.5 Increased steric bulk (isopropyl)
N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Methoxyphenyl), 5,6-dimethyl Imidazole-propylamine ~401.2 (MS) Enhanced H-bonding (imidazole)
Key Observations:
  • Halogen vs. Methoxy Substitutents : The 4-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity compared to the 4-chlorophenyl (higher lipophilicity) or 4-methoxyphenyl (electron-donating, polar) .
  • Diamine Side Chain : Diethyl groups (target compound) may improve metabolic stability over dimethyl analogs (e.g., ) but reduce aqueous solubility.
  • Biological Implications : CRF1 antagonists like MPZP highlight the scaffold’s relevance in anxiety pathways, suggesting the target compound could share similar mechanisms.

Research Findings and Gaps

  • CRF1 Receptor Binding : MPZP () demonstrates that pyrazolo[1,5-a]pyrimidines with bulky side chains (e.g., bis-methoxyethyl) exhibit high receptor affinity. The target compound’s diethyl side chain may balance steric bulk and flexibility for optimal binding.
  • Structural similarities suggest possible unexplored activity.
  • Spectroscopic Data : Analogous compounds (e.g., ) provide models for characterizing the target compound via ¹H/¹³C NMR and HRMS.

Biological Activity

N,N-diethyl-N'-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group and diethylamine moieties. Its IUPAC name is N',N'-diethyl-N-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine. The molecular formula is C20H26FN5C_{20}H_{26}FN_5 with a molecular weight of 338.4 g/mol.

PropertyValue
Molecular FormulaC20H26FN5
Molecular Weight338.4 g/mol
IUPAC NameN',N'-diethyl-N-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
CAS Number950313-95-8

Anticancer Properties

Research indicates that compounds with pyrazolopyrimidine scaffolds exhibit significant anticancer activity. For instance, studies have shown that related compounds inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in nucleotide synthesis and is a validated target in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

The antiviral potential of pyrazolopyrimidine derivatives has also been explored. For example, some studies have indicated that these compounds can inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral propagation . The specific effects of this compound on viral infections remain to be fully elucidated but warrant further investigation.

Study 1: Inhibition of DHODH

A study conducted on related pyrazolopyrimidine compounds demonstrated their ability to inhibit DHODH effectively. The compounds were tested against various cancer cell lines, showing promising results with IC50 values lower than those of established DHODH inhibitors like brequinar .

Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory effects of pyrazolopyrimidines, researchers found that certain derivatives significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro. The results suggest that these compounds could serve as therapeutic agents for managing chronic inflammatory conditions .

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